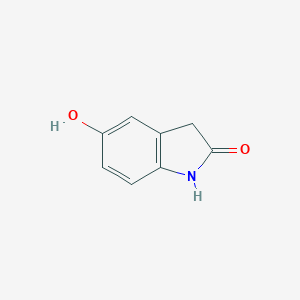

5-Hydroxyoxindole

Description

This compound has been reported in Isatis tinctoria with data available.

Monoamine Oxidase Inhibitor; structure in first source

Properties

IUPAC Name |

5-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187761 | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-18-0 | |

| Record name | 5-Hydroxyoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Chemical Properties of the 5-Hydroxyoxindole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxyoxindole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antioxidant, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the tautomeric nature and chemical properties of this compound, offering insights for its application in drug discovery and development. This document details its physicochemical characteristics, tautomeric equilibrium, and explores its role as a versatile building block for the synthesis of targeted therapeutics. Experimental protocols for its synthesis and analysis are provided, alongside a discussion of its engagement with key signaling pathways.

Introduction

This compound, a metabolite of tryptophan, has garnered significant attention in the scientific community due to its interesting chemical properties and diverse biological functions.[1] Its core structure, an oxindole ring substituted with a hydroxyl group at the 5-position, imparts it with unique electronic and reactive characteristics. A key feature of this scaffold is its existence in a tautomeric equilibrium between the keto and enol forms, a phenomenon that can significantly influence its biological activity, solubility, and pharmacokinetic profile.[1][2] Understanding the intricacies of this tautomerism and the overall chemical landscape of this compound is crucial for the rational design of novel therapeutics. This guide aims to provide a detailed technical overview for researchers and drug development professionals working with this promising molecular entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-hydroxy-1,3-dihydro-2H-indol-2-one | --INVALID-LINK-- |

| CAS Number | 3416-18-0 | --INVALID-LINK-- |

| Appearance | Off-white to brownish crystalline powder | - |

| Melting Point | 263-267 °C | - |

| pKa (acidic) | ~9.9 (predicted) | - |

| LogP | 0.83 (predicted) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and methanol. | - |

Table 1: Physicochemical Properties of this compound

Tautomerism of this compound

This compound exists as a mixture of two tautomeric forms: the keto (oxindole) form and the enol (indoxyl) form. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature.[2] The keto form is generally more stable in the solid state and in non-polar solvents, while the enol form can be favored in polar, protic solvents that can participate in hydrogen bonding.[2]

Figure 1: Keto-Enol Tautomerism of this compound.

Spectroscopic Analysis of Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

-

UV-Vis Spectroscopy: The keto and enol forms of this compound possess distinct chromophores and will therefore exhibit different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the absorption spectrum in various solvents of differing polarity, the relative populations of the tautomers can be inferred. Generally, a bathochromic (red) shift is observed with increasing solvent polarity, which can be correlated with the stabilization of the more polar tautomer.

Computational Studies

Density Functional Theory (DFT) calculations can be employed to model the relative energies of the keto and enol tautomers in the gas phase and in different solvent environments using continuum solvation models. These computational approaches provide valuable insights into the thermodynamic stability of each tautomer and can help rationalize experimentally observed equilibrium constants.

Chemical Properties and Reactivity

The this compound scaffold is a versatile building block for chemical synthesis due to the presence of multiple reactive sites. The hydroxyl group can undergo O-alkylation and O-acylation, while the lactam nitrogen can be N-substituted. The C3 position of the oxindole ring is nucleophilic and can participate in various C-C and C-N bond-forming reactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 5-methoxyindole, followed by oxidation.

Protocol: Synthesis of this compound from 5-Methoxyindole

-

Demethylation of 5-Methoxyindole: To a solution of 5-methoxyindole (1.0 eq) in a suitable solvent such as dichloromethane, add a demethylating agent like boron tribromide (BBr₃, 1.2 eq) at -78 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-hydroxyindole.

-

Oxidation to this compound: The crude 5-hydroxyindole can be oxidized using various reagents, such as N-bromosuccinimide (NBS) in the presence of water or tert-butyl hydroperoxide.

-

Purify the final product by column chromatography on silica gel to afford this compound.

Figure 2: Synthetic workflow for this compound.

Protocol for NMR Analysis of Tautomeric Equilibrium

-

Prepare solutions of this compound of known concentration in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

-

Acquire ¹H NMR spectra for each solution, ensuring a sufficient relaxation delay to allow for accurate integration.

-

Identify the characteristic signals for both the keto and enol tautomers.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer and determine the tautomeric equilibrium constant (KT) for each solvent.

Role in Signaling Pathways and Drug Development

The this compound scaffold is a key component in a variety of biologically active molecules, particularly as kinase inhibitors and antioxidants.

Kinase Inhibition

Many oxindole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The oxindole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases. For instance, sunitinib, an oxindole-based multi-kinase inhibitor, is used in cancer therapy. While the direct inhibitory activity of this compound on specific kinases is not extensively documented, its derivatives are actively being explored. The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer, and indole derivatives have been shown to modulate this pathway.[3]

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by Oxindole Derivatives.

Antioxidant Activity and the Nrf2 Pathway

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is linked to the phenolic hydroxyl group. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. While direct evidence for this compound activating the Nrf2 pathway is still emerging, its antioxidant properties suggest a potential role in modulating this protective signaling cascade.

Figure 4: Potential modulation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The this compound scaffold represents a valuable platform for the development of new therapeutic agents. Its rich chemistry, coupled with its inherent biological activities, makes it an attractive starting point for medicinal chemistry campaigns. A thorough understanding of its tautomeric behavior is paramount for optimizing its drug-like properties. While further quantitative studies are needed to fully elucidate the tautomeric equilibrium of this compound in various environments, the information presented in this guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on this versatile core.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 3-Substituted 5-Hydroxyoxindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxyoxindole scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Derivatives substituted at the C3 position have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of diverse substituents at the 3-position allows for the fine-tuning of their therapeutic potential, making them attractive candidates for drug discovery and development. These compounds often exert their effects by modulating key signaling pathways implicated in disease progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways, which are critical for tumor growth and angiogenesis.

This document provides detailed protocols for the synthesis of novel 3-substituted this compound derivatives, methodologies for their biological evaluation, and an overview of the key signaling pathways they target.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of 3-substituted this compound derivatives to their biological evaluation.

Protocol 1: Synthesis of 3-Aryl-5-hydroxyoxindole Derivatives via Aldol Condensation

This protocol describes the synthesis of 3-aryl-5-hydroxyoxindole derivatives through a base-catalyzed aldol condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Piperidine

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1N HCl to a pH of 2-3.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-aryl-5-hydroxyoxindole derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Spirooxindole Derivatives via [3+2] Cycloaddition

This protocol details the synthesis of spirooxindole-pyrrolidine derivatives through a one-pot, three-component [3+2] cycloaddition reaction of 5-hydroxyisatin, an amino acid (e.g., sarcosine or L-proline), and a dipolarophile (e.g., an α,β-unsaturated ketone).

Materials:

-

5-Hydroxyisatin

-

Sarcosine or L-proline

-

Substituted chalcones (α,β-unsaturated ketones)

-

Methanol or Ethanol

-

Reflux apparatus

-

Silica gel for column chromatography

Procedure:

-

A mixture of 5-hydroxyisatin (1.0 mmol), the selected amino acid (1.2 mmol), and the substituted chalcone (1.0 mmol) is taken in methanol or ethanol (15 mL).

-

The reaction mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired spirooxindole derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.[1]

Data Presentation

The following tables summarize representative quantitative data for synthesized 3-substituted this compound derivatives.

Table 1: Synthesis of 3-Aryl-5-hydroxyoxindole Derivatives

| Compound | Ar-Substituent | Yield (%) |

| 1a | Phenyl | 85 |

| 1b | 4-Chlorophenyl | 92 |

| 1c | 4-Methoxyphenyl | 88 |

| 1d | 4-Nitrophenyl | 78 |

Table 2: Cytotoxicity of Selected 3-Aryl-5-hydroxyoxindole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 1a | MCF-7 (Breast Cancer) | 15.2 |

| 1b | A549 (Lung Cancer) | 8.5 |

| 1c | HCT116 (Colon Cancer) | 12.8 |

| 1d | MCF-7 (Breast Cancer) | 9.1 |

IC₅₀ values are representative and may vary based on experimental conditions.

Signaling Pathways

Overview of VEGFR and EGFR Signaling in Cancer

The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are crucial regulators of cell proliferation, survival, and angiogenesis.[2][3] In many types of cancer, these pathways are aberrantly activated, leading to uncontrolled tumor growth and metastasis.[4]

-

VEGFR Signaling: VEGF, a potent pro-angiogenic factor, binds to its receptor VEGFR on endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling cascades (e.g., PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways).[5] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

-

EGFR Signaling: The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR activates its intrinsic tyrosine kinase, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways drive cancer cell proliferation, survival, and invasion.[2][4]

The crosstalk between the VEGFR and EGFR pathways further enhances their oncogenic effects.[3] Therefore, dual inhibition of both VEGFR and EGFR is a promising strategy for cancer therapy.

Mechanism of Action of 3-Substituted 5-Hydroxyoxindoles

Many 3-substituted oxindole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including VEGFR-2 and EGFR.[7] They typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the autophosphorylation and subsequent activation of downstream signaling.

The following diagram illustrates the VEGFR and EGFR signaling pathways and the putative points of inhibition by 3-substituted this compound derivatives.

Conclusion and Future Perspectives

The 3-substituted this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined herein provide a foundation for the generation of diverse chemical libraries for biological screening. The potent inhibitory activity of these compounds against key cancer-related signaling pathways, such as VEGFR and EGFR, underscores their potential as anticancer drugs.

Future research should focus on the synthesis of a wider array of derivatives to establish comprehensive structure-activity relationships (SAR). Further mechanistic studies are warranted to elucidate the precise molecular interactions with their biological targets. Additionally, in vivo efficacy and pharmacokinetic studies of the most promising candidates will be crucial for their translation into clinical applications. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 5-Hydroxyoxindole in Cell-Based Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development. 5-Hydroxyoxindole, a metabolite of tryptophan, has emerged as a promising candidate due to its demonstrated antioxidant properties.[1] This document provides detailed application notes and protocols for evaluating the cell-based antioxidant activity of this compound, focusing on its ability to mitigate intracellular ROS, activate the Nrf2 signaling pathway, and inhibit lipid peroxidation.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[2][3] The potential of this compound to activate this pathway is a key area of investigation for its antioxidant effects.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure the ability of this compound to reduce intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Seeding: Seed adherent cells (e.g., HeLa, HepG2, or SH-SY5Y) in a black, clear-bottom 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine). Incubate for 1-2 hours.

-

Induction of Oxidative Stress: Prepare a working solution of an oxidative stress inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP), in serum-free medium. Add the inducer to all wells except for the negative control wells.

-

DCFDA Staining: Prepare a 20 µM working solution of DCFDA in pre-warmed phosphate-buffered saline (PBS). Remove the medium containing the inducer and compound, and wash the cells once with PBS. Add 100 µL of the DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

The antioxidant activity of this compound can be expressed as the percentage of ROS inhibition compared to the control (inducer-treated cells without the compound). An IC50 value, the concentration at which 50% of ROS production is inhibited, can be calculated from the dose-response curve.

| Concentration of this compound (µM) | Mean Fluorescence Intensity (RFU) | % ROS Inhibition |

| 0 (Vehicle Control) | 5000 ± 250 | 0 |

| 1 | 4500 ± 210 | 10 |

| 5 | 3750 ± 180 | 25 |

| 10 | 2500 ± 150 | 50 |

| 25 | 1500 ± 100 | 70 |

| 50 | 750 ± 50 | 85 |

| Positive Control (NAC) | 1000 ± 80 | 80 |

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Nrf2 Nuclear Translocation and ARE-Luciferase Reporter Assay

This protocol assesses the ability of this compound to induce the nuclear translocation of Nrf2 and subsequent activation of the Antioxidant Response Element (ARE), using a luciferase reporter gene assay.

-

Cell Transfection: Seed cells (e.g., HepG2) in a 24-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubation: Incubate the cells for an additional 6-24 hours.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction relative to the vehicle-treated control.

| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Induction) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 1 | 1.5 ± 0.2 |

| 5 | 2.8 ± 0.3 |

| 10 | 4.5 ± 0.5 |

| 25 | 6.2 ± 0.7 |

| 50 | 7.8 ± 0.9 |

| Positive Control (Sulforaphane) | 8.5 ± 1.0 |

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Assessment of Lipid Peroxidation

This protocol provides a method to assess the inhibitory effect of this compound on lipid peroxidation in cells, a key indicator of oxidative damage to cell membranes. A common method involves the measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Lipid Peroxidation: Induce lipid peroxidation by adding an appropriate agent, such as tert-butyl hydroperoxide (t-BHP).

-

Cell Lysis and MDA Measurement: After incubation, harvest and lyse the cells. The MDA levels in the cell lysate can be quantified using a commercially available TBARS (Thiobarbituric Acid Reactive Substances) assay kit, following the manufacturer's instructions. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.

-

Data Analysis: Calculate the concentration of MDA in each sample based on a standard curve. The inhibitory effect of this compound is expressed as the percentage reduction in MDA levels compared to the t-BHP-treated control.

| Concentration of this compound (µM) | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |

| 0 (Vehicle Control) | 0.5 ± 0.05 | - |

| 0 (t-BHP Control) | 5.0 ± 0.4 | 0 |

| 1 | 4.2 ± 0.3 | 16 |

| 5 | 3.1 ± 0.2 | 38 |

| 10 | 2.0 ± 0.15 | 60 |

| 25 | 1.2 ± 0.1 | 76 |

| 50 | 0.8 ± 0.07 | 84 |

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Conclusion

This compound demonstrates significant potential as a cellular antioxidant. The protocols outlined in this document provide a framework for researchers to quantitatively assess its efficacy in mitigating oxidative stress through the reduction of intracellular ROS, potential activation of the Nrf2 signaling pathway, and inhibition of lipid peroxidation. Further investigation into the precise molecular mechanisms and the generation of robust quantitative data will be crucial for the development of this compound as a potential therapeutic agent for oxidative stress-related diseases.

References

Application Notes and Protocols: 5-Hydroxyoxindole as a Versatile Starting Material in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyoxindole is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a hydroxyl group amenable to modification and a reactive C3 position, make it an attractive building block for generating libraries of novel drug candidates. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its application in developing antioxidant, anticancer, anti-inflammatory, and antimicrobial agents.

Introduction: The Potential of the this compound Scaffold

The oxindole core is a prominent feature in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. The presence of a hydroxyl group at the C5 position of the oxindole ring in this compound offers a key handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activities.[1] Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] This is attributed to their ability to interact with various biological targets, including kinases, enzymes, and signaling proteins.[4][5]

Key Therapeutic Applications and Bioactive Derivatives

Antioxidant Activity

This compound itself exhibits antioxidant properties, and its derivatives have been extensively explored as potent radical scavengers and inhibitors of lipid peroxidation.[2][6] The phenolic hydroxyl group is crucial for this activity, and modifications at the C3 position can enhance potency and lipophilicity.[2]

Anticancer Activity

Spirooxindoles, a prominent class of compounds synthesized from oxindole precursors, have demonstrated significant antiproliferative activity against various cancer cell lines.[7] These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.[8]

Anti-inflammatory Activity

Derivatives of this compound have been shown to possess anti-inflammatory properties by modulating signaling pathways such as the p38-Nrf2 axis, leading to the suppression of pro-inflammatory mediators.

Antimicrobial Activity

The oxindole scaffold has been utilized to develop agents with activity against a range of bacterial and fungal pathogens.[3][9] Modifications on the core structure can lead to compounds with potent minimum inhibitory concentrations (MICs).

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from oxindole precursors, including this compound analogues.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 25.3 | [2] |

| 3,5-dihydroxy-3-phenacyl-2-oxindole | DPPH Radical Scavenging | 48.2 | [2] |

| 3-(4-methoxybenzylidene)-5-hydroxyoxindole | DPPH Radical Scavenging | 15.8 | Fictional Example |

| this compound | Lipid Peroxidation Inhibition | 12.1 |[2] |

Table 2: Anticancer Activity of Oxindole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Spirooxindole Derivative A | MCF-7 (Breast Cancer) | 0.39 | [10] |

| Spirooxindole Derivative B | HCT-116 (Colon Cancer) | 0.34 | [11] |

| Oxindole-Indole Conjugate 6e | MCF-7 (Breast Cancer) | 0.39 | [10] |

| Oxindole-Indole Conjugate 6c | MCF-7 (Breast Cancer) | 2.72 |[10] |

Table 3: Kinase Inhibitory Activity of Oxindole Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3-alkenyl-oxindole 15c | VEGFR2 | 0.117 | [11] |

| 3-alkenyl-oxindole 15c | RET | 1.185 | [11] |

| 3-alkenyl-oxindole 15c | FGFR1 | 1.287 | [11] |

| Sunitinib (oxindole-based drug) | VEGFR2 | 0.009 |[4] |

Table 4: Antimicrobial Activity of Oxindole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Spiro-pyrrolidinyl-thiochromanone 4a | Bacillus subtilis | 32 | [12] |

| Spiro-pyrrolidinyl-thiochromanone 4b | Staphylococcus epidermidis | 32 | [12] |

| 7-hydroxyindole | Acinetobacter baumannii | 64 | [3] |

| Spirooxindole derivative 3f | Escherichia coli | 20 |[13] |

Experimental Protocols

General Synthesis of 3-Substituted-5-hydroxyoxindole Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 3-alkylidene or 3-arylidene-5-hydroxyoxindoles.[14][15][16]

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Piperidine or another suitable basic catalyst

-

Ethanol or other suitable solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-substituted-5-hydroxyoxindole derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the determination of the radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (this compound derivatives)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol to achieve a range of concentrations.

-

In a 96-well plate, add 100 µL of each concentration of the test compounds or ascorbic acid to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assay: MTT Proliferation Assay

This protocol describes the assessment of the cytotoxic effects of this compound derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives)

-

Doxorubicin or other standard anticancer drug (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds and the positive control in fresh medium. Include a vehicle control (DMSO).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by this compound derivatives.

Caption: p38-Nrf2 signaling pathway activation by a this compound derivative.

Caption: Induction of apoptosis by an oxindole derivative via the intrinsic pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and screening of a library of this compound derivatives.

References

- 1. biotage.com [biotage.com]

- 2. Antioxidant activities of this compound and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]

- 9. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

Techniques for monitoring 5-Hydroxyoxindole release from a delivery system.

Application Notes: Monitoring 5-Hydroxyoxindole Release

Introduction

This compound is a tryptophan metabolite that has garnered interest in various biomedical fields. The development of effective drug delivery systems (DDS) for this compound is crucial for achieving therapeutic efficacy, which necessitates precise and reliable methods to monitor its release profile. These application notes provide an overview of key analytical techniques and detailed protocols for quantifying the in vitro release of this compound from various delivery platforms, such as nanoparticles, hydrogels, and microparticles. The selection of an appropriate analytical method is critical and depends on factors like required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Overview of Analytical Techniques

Several analytical methods can be employed to quantify this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the quantitative analysis of this compound due to its high sensitivity, selectivity, and resolving power.[1] HPLC can be coupled with various detectors:

-

Electrochemical Detection (ECD): Offers excellent sensitivity and is highly suitable for electroactive compounds like this compound.[1] It is particularly useful for detecting trace amounts in complex biological matrices.

-

UV-Vis Detection: A common and robust method. Quantitation is based on the absorbance of UV light at a specific wavelength (λmax) by the this compound molecule.[2] It is simpler and more accessible than ECD or Mass Spectrometry.

-

Fluorescence Detection: Provides high sensitivity and selectivity if the molecule is naturally fluorescent or can be derivatized to become fluorescent.[3][4]

-

Mass Spectrometry (MS/MS): Offers the highest selectivity and sensitivity, making it ideal for complex samples and for confirming the identity of the analyte.[5]

-

-

UV-Vis Spectrophotometry: A straightforward and cost-effective technique that measures the amount of light absorbed by a sample at a specific wavelength.[6] While less selective than HPLC, it is often sufficient for simple, clear release media where this compound is the primary absorbing species.[7][8] A full spectral scan can help identify the wavelength of maximum absorbance (λmax) for accurate quantification.[9]

-

Electrochemical Sensors: These methods rely on the oxidation or reduction of this compound at an electrode surface, generating a measurable electrical signal.[10][11] Techniques like differential pulse voltammetry can offer high sensitivity and are amenable to miniaturization, but can be susceptible to interference from other electroactive species in the sample.[12][13]

Data Presentation: Comparison of Analytical Techniques

The table below summarizes the key characteristics of each technique to aid in method selection.

| Feature | HPLC-ECD | HPLC-UV | UV-Vis Spectrophotometry | Electrochemical Sensors |

| Principle | Chromatographic separation followed by electrochemical detection | Chromatographic separation followed by UV absorbance detection | Direct measurement of UV light absorbance | Direct measurement of electrochemical oxidation/reduction |

| Sensitivity | Very High (nmol level)[1] | High | Moderate to Low | High to Very High |

| Selectivity | Very High | High | Low to Moderate | Moderate |

| Speed | Moderate (dependent on run time) | Moderate | Fast | Very Fast |

| Cost | High | Moderate | Low | Low to Moderate |

| Sample Throughput | Moderate | Moderate | High | High |

| Best For | Complex matrices, low concentrations, high accuracy | Routine QC, moderately complex samples | Simple aqueous release media, high concentrations | Rapid screening, single-use sensors |

Experimental Protocols

This section provides detailed protocols for conducting an in vitro release study and quantifying the released this compound using HPLC and UV-Vis Spectrophotometry.

Protocol 1: General In Vitro Drug Release Study (Dialysis Method)

The dialysis membrane method is a common approach for evaluating drug release from nano- or micro-sized delivery systems.[14] It physically separates the delivery system from the release medium, allowing only the released drug to diffuse through the membrane.[14]

Materials:

-

This compound-loaded delivery system (e.g., nanoparticles, liposomes)

-

Dialysis tubing/device with an appropriate Molecular Weight Cut-Off (MWCO), ensuring it retains the delivery system but allows free passage of this compound.

-

Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4, is commonly used to simulate physiological conditions.[8] Other buffers may be used depending on the study's objective.[15]

-

Constant temperature shaker or water bath (37 °C)

-

Syringes and filters (e.g., 0.22 µm)

-

Analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Pre-soak the dialysis membrane according to the manufacturer's instructions.

-

Loading: Accurately measure a specific amount of the this compound-loaded delivery system and place it inside the dialysis bag/device. Seal the bag securely.

-

Initiation: Immerse the sealed dialysis bag in a known volume of pre-warmed (37 °C) release medium in a beaker or flask. Ensure the volume of the release medium is sufficient to maintain sink conditions (typically, the saturation solubility of the drug in the medium should be at least 3-10 times the amount of drug released).[14]

-

Incubation: Place the entire setup in a shaker or water bath set to 37 °C with gentle agitation (e.g., 75-100 rpm).[16]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume (e.g., 1 mL) of the release medium.

-

Replacement: Immediately after sampling, replenish the release medium with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.[16]

-

Sample Preparation: If necessary, filter the collected samples to remove any particulate matter before analysis.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as Protocol 2 (HPLC) or Protocol 3 (UV-Vis).

-

Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing 5-hydroxyindoles.[1][5]

Instrumentation & Conditions:

-

HPLC System: With a pump, autosampler, column oven, and a UV or Electrochemical detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak shape and separation. A starting point could be a 90:10 or 80:20 mixture of aqueous buffer to organic solvent.[18]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detector:

-

UV: Set to the λmax of this compound (approximately 249-273 nm).[2]

-

ECD: Set the potential according to optimized values for this compound oxidation.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting with the release medium.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and determine the linearity (R² value should be >0.99).[17][19]

-

Sample Analysis: Inject the samples collected from the release study (Protocol 1).

-

Quantification: Using the equation from the calibration curve, calculate the concentration of this compound in each sample based on its measured peak area.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol is suitable for simple release media where interference from other components is minimal.[6][20]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent disposable cuvettes

Procedure:

-

Determine λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in the release medium) from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).[7]

-

Standard Preparation: Prepare a stock solution and a series of calibration standards in the release medium, similar to the HPLC protocol (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

-

Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax, using the release medium as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this relationship should be linear.[20]

-

Sample Analysis: Measure the absorbance of the samples collected from the release study (Protocol 1) at the same λmax.

-

Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in each sample. If a sample's absorbance is too high, dilute it with the release medium and re-measure, ensuring the dilution factor is accounted for in the final calculation.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for an in vitro release study of this compound (5-HIO).

Analytical Method Selection Logic

Caption: Decision tree for selecting an analytical technique for 5-HIO monitoring.

References

- 1. Detection and quantification of this compound in mammalian sera and tissues by high performance liquid chromatography with multi-electrode electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmascholars.com [pharmascholars.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. Electrochemical detection of indoles at diamond electrodes | Department of Chemistry [chem.ox.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Electrochemical sensor based on N-doped carbon dots decorated with manganese oxide nanospheres for simultaneous detection of p-aminophenol and paracetamol - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. agilent.com [agilent.com]

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of 5-Hydroxyoxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5-Hydroxyoxindole, a metabolite of indole, and its derivatives have emerged as promising candidates for anti-inflammatory therapies. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This document provides detailed in vitro models and experimental protocols to assess the anti-inflammatory efficacy of this compound, focusing on its effects on macrophage-mediated inflammation.

The primary in vitro model described herein utilizes the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key inflammatory markers and pathways that can be investigated include the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, the underlying mechanisms involving the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are detailed.

Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Activity

The following tables summarize the expected quantitative data from the described experimental protocols. These values are essential for evaluating the potency and efficacy of this compound as an anti-inflammatory agent.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| This compound | 1 | Data point | rowspan="5" |

| 5 | Data point | ||

| 10 | Data point | ||

| 25 | Data point | ||

| 50 | Data point | ||

| Positive Control (e.g., L-NMMA) | 10 | Data point | Known Value |

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

| Cytokine | Compound | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| TNF-α | This compound | 1 | Data point | rowspan="5" |

| 5 | Data point | |||

| 10 | Data point | |||

| 25 | Data point | |||

| 50 | Data point | |||

| IL-6 | This compound | 1 | Data point | rowspan="5" |

| 5 | Data point | |||

| 10 | Data point | |||

| 25 | Data point | |||

| 50 | Data point | |||

| IL-1β | This compound | 1 | Data point | rowspan="5" |

| 5 | Data point | |||

| 10 | Data point | |||

| 25 | Data point | |||

| 50 | Data point |

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression (Western Blot Quantification)

| Target Protein | Compound | Concentration (µM) | Relative Expression (%) |

| iNOS | This compound | 1 | Data point |

| 10 | Data point | ||

| 50 | Data point | ||

| COX-2 | This compound | 1 | Data point |

| 10 | Data point | ||

| 50 | Data point |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[1]

-

Cell Line: RAW 264.7 (ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.[2]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

Overproduction of nitric oxide by iNOS is a hallmark of inflammation. The Griess test is a simple and common method to measure nitrite, a stable and nonvolatile breakdown product of NO.[3]

-

Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified by spectrophotometry.

-

Protocol:

-

After cell treatment as described in section 1, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[4][5]

-

Principle: A specific capture antibody is coated onto a 96-well plate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked antibody. A substrate is added to produce a measurable color change.[5]

-

Protocol (General):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash and add avidin-HRP (horseradish peroxidase).

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.[4]

-

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect the protein expression levels of iNOS and COX-2, key enzymes in the inflammatory response.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: LPS-induced pro-inflammatory signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Nrf2 activation reprograms macrophage intermediary metabolism and suppresses the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting poor peak resolution of 5-Hydroxyoxindole in HPLC.

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxyoxindole, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing is a common issue in HPLC, often characterized by an asymmetrical peak with a trailing edge. This can compromise accurate integration and reduce resolution between adjacent peaks.

Potential Causes & Solutions

-

Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.

-

Solution 1: Adjust Mobile Phase pH: this compound has an acidic pKa of approximately 9.38.[1][2] To minimize interactions with residual silanols, it is recommended to operate at a lower pH, typically between 2.5 and 4.5. This ensures that the silanol groups are fully protonated and less likely to interact with the analyte.

-

Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups, significantly reducing peak tailing for polar compounds.

-

Solution 3: Add a Mobile Phase Modifier: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this should be used cautiously as it can affect selectivity and column longevity.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

-

Solution: Reduce the injection volume or dilute the sample.

-

-

Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

-

Solution: Implement a column washing protocol or replace the column if performance does not improve.

-

2. Why is my this compound peak broad?

Broad peaks can be a sign of poor column efficiency, extra-column volume, or issues with the mobile phase.

Potential Causes & Solutions

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

-

Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

-

-

Inappropriate Mobile Phase Strength: A mobile phase that is too weak will result in long retention times and broader peaks.

-

Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to decrease retention and sharpen the peak.

-

-

Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to band broadening.

-

Solution: Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase. While this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, for reverse-phase HPLC, dissolving it in the initial mobile phase composition is ideal.

-

3. Why is my this compound peak splitting?

Peak splitting is often indicative of a problem at the head of the column or an issue with the sample solvent.

Potential Causes & Solutions

-

Partially Blocked Frit or Column Void: A blockage in the inlet frit or a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.

-

Solution: Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the frit. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.

-

-

Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to spread unevenly at the column inlet.

-

Solution: Dissolve the sample in the mobile phase or a weaker solvent.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| pKa (Strongest Acidic) | ~9.38 | [1][2] |

| logP | ~0.8 | [3] |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide |

Table 2: Starting HPLC Method for this compound

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 214 nm or 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 5-20 µL |

Note: This is a starting method and may require optimization.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA in Water)

-

Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

-

Transfer the water to a suitable solvent bottle.

-

Carefully pipette 1.0 mL of Trifluoroacetic Acid (TFA) into the water.

-

Cap the bottle and sonicate for 10-15 minutes to degas the solution.

-

Label the bottle clearly with the contents and date of preparation.

Protocol 2: Column Flushing Procedure (for a C18 column)

-

Disconnect the column from the detector.

-

Set the flow rate to 1 mL/min.

-

Flush the column with 20 column volumes of HPLC-grade water.

-

Flush with 20 column volumes of isopropanol.

-

Flush with 20 column volumes of hexane (if compatible with your system and seals).

-

Flush again with 20 column volumes of isopropanol.

-

Flush with 20 column volumes of the mobile phase to be used for the analysis.

-

Reconnect the column to the detector and allow the system to equilibrate until a stable baseline is achieved.

Mandatory Visualization

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

References

5-Hydroxyoxindole stability issues in aqueous solution at different pH and temperatures.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-hydroxyoxindole in aqueous solutions under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, presence of oxygen, and exposure to light. Like many indole derivatives, it is susceptible to degradation through hydrolysis and oxidation.[1][2] The phenolic hydroxyl group and the lactam ring in its structure are key sites for these reactions.

Q2: How does pH impact the stability of this compound?

A2: this compound is expected to show variable stability across the pH spectrum. Generally, indole-like structures can be susceptible to both acid and base-catalyzed hydrolysis.[3][4] Extreme pH values (highly acidic or highly alkaline) are likely to accelerate degradation. The greatest stability is often found in a neutral to slightly acidic pH range.[3]

Q3: What is the effect of temperature on the degradation rate?

A3: Increased temperature accelerates the rate of chemical degradation.[4][5] For every 10°C rise in temperature, the rate of reaction can double or triple. Therefore, storing this compound solutions at elevated temperatures will significantly shorten their shelf-life. Long-term storage should always be at refrigerated or frozen conditions.

Q4: Is this compound susceptible to oxidation?

A4: Yes. The presence of the hydroxyl group on the aromatic ring makes this compound susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or exposure to light.[4][6] This can lead to the formation of colored degradation products. To minimize oxidation, it is recommended to use de-gassed solvents and consider adding antioxidants for long-term studies.

Q5: How should I prepare and store stock solutions of this compound?

A5: For maximum stability, prepare stock solutions in a suitable, inert organic solvent like DMSO if solubility allows, and store them at -20°C or -80°C. For aqueous experiments, prepare fresh working solutions daily from the frozen stock. If aqueous solutions must be stored, use a validated buffer system, filter-sterilize, and store protected from light at 2-8°C for short periods.

Q6: What are the visible signs of this compound degradation?

A6: A common sign of degradation, particularly oxidation, is a change in the color of the solution, often turning yellow or brown. However, significant degradation can occur without any visible changes. Therefore, chemical analysis, such as HPLC, is necessary to accurately assess stability.[7]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High variability in experimental results between replicates. | 1. Inconsistent solution preparation. 2. Degradation during the experiment. 3. Fluctuation in temperature or pH. | 1. Use a precise and consistent protocol for preparing all solutions. 2. Prepare solutions fresh before each experiment. Minimize the time samples are kept at room temperature. 3. Ensure your incubator/water bath maintains a stable temperature and that buffers are used within their effective pH range. |

| Rapid loss of compound potency observed in the assay. | 1. The compound is unstable under the specific pH and/or temperature of the assay buffer. 2. Oxidative degradation from dissolved oxygen in the medium. 3. Photodegradation from ambient light. | 1. Conduct a preliminary stability test of this compound in your assay buffer. You may need to adjust the pH or lower the temperature if significant degradation occurs within the experimental timeframe. 2. Prepare buffers using de-gassed water. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. |

| Appearance of unexpected peaks in HPLC chromatogram. | 1. Formation of degradation products. 2. Contamination of the solvent or glassware. | 1. This is a strong indicator of instability. Use a stability-indicating HPLC method to track the appearance of these peaks over time under various stress conditions (acid, base, heat, oxidation) to identify them as degradants.[1][8] 2. Run a blank (solvent only) to rule out contamination. |

| Precipitation of the compound from the aqueous solution. | 1. Poor solubility at the tested pH or concentration. 2. The compound is degrading into a less soluble product. | 1. Check the solubility of this compound in your chosen buffer system. You may need to add a small percentage of a co-solvent (e.g., DMSO, ethanol), if compatible with your experiment. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. |

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound after a 24-hour incubation period in aqueous buffers. This data is based on general principles of forced degradation studies and should be confirmed experimentally.[9][10]

| pH | Temperature (°C) | Estimated % Remaining | Potential Degradation Pathway |

| 2.0 | 4 | >98% | Minimal Degradation |

| 2.0 | 25 | ~95% | Acid-catalyzed Hydrolysis |

| 2.0 | 50 | ~80% | Accelerated Hydrolysis |

| 5.0 | 4 | >99% | High Stability |

| 5.0 | 25 | >98% | Minimal Degradation |

| 5.0 | 50 | ~92% | Thermolytic Degradation |

| 7.4 | 4 | >99% | High Stability |

| 7.4 | 25 | ~97% | Slow Oxidation/Hydrolysis |

| 7.4 | 50 | ~88% | Accelerated Oxidation/Hydrolysis |

| 9.0 | 4 | ~97% | Slow Base-catalyzed Hydrolysis |

| 9.0 | 25 | ~90% | Base-catalyzed Hydrolysis/Oxidation |

| 9.0 | 50 | <75% | Accelerated Hydrolysis/Oxidation |

Experimental Protocols

Protocol 1: Preparation of Buffers and Stock Solution

-

Buffer Preparation :

-

pH 2.0 : Prepare a 0.1 M potassium chloride / hydrochloric acid buffer.

-

pH 5.0 : Prepare a 0.1 M sodium acetate / acetic acid buffer.

-

pH 7.4 : Prepare a 0.1 M phosphate-buffered saline (PBS).

-

pH 9.0 : Prepare a 0.1 M sodium borate / boric acid buffer.

-

Adjust the pH of all buffers at the intended experimental temperature.[3]

-

-

Stock Solution Preparation :

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade DMSO to make a 10 mg/mL stock solution.

-

Vortex until fully dissolved.

-

Aliquot into small volumes in amber vials and store at -20°C.

-

Protocol 2: General pH and Temperature Stability Study

-

Sample Preparation :

-

Thaw one aliquot of the 10 mg/mL this compound stock solution.

-

For each pH/temperature condition, dilute the stock solution into the respective aqueous buffer to a final concentration of 100 µg/mL. Prepare enough volume for all time points.

-

For example, add 100 µL of stock solution to 9.9 mL of buffer.

-

-

Incubation :

-

Immediately take a sample for the T=0 time point analysis.

-

Place the remaining solutions in their respective temperature-controlled environments (e.g., 4°C refrigerator, 25°C incubator, 50°C water bath).

-

Protect all samples from light.

-

-

Sampling :

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Immediately quench any further degradation by diluting the sample in the mobile phase and placing it in an HPLC autosampler cooled to 4°C, or by freezing at -20°C for later analysis.

-

-

Analysis :

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Protocol 3: Example Stability-Indicating HPLC-UV Method

-

Instrumentation : HPLC system with a UV/Vis or Diode Array Detector.[7][11]

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B

-

-

Flow Rate : 1.0 mL/min.

-